Acetic acid, (octadecylthio)-

Description

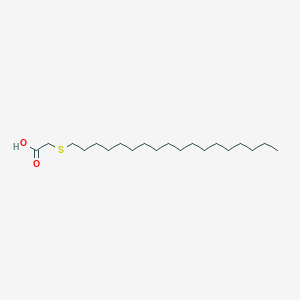

The compound features a long octadecyl (C18) chain attached via a thioether (-S-) linkage to the carboxylic acid group.

Properties

CAS No. |

103808-51-1 |

|---|---|

Molecular Formula |

C20H40O2S |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

2-octadecylsulfanylacetic acid |

InChI |

InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22) |

InChI Key |

YNGUXAKJEVGKCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecylthio)-, typically involves the reaction of octadecylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride or acetic acid formed during the reaction. The general reaction scheme is as follows: [ \text{CH}3\text{COCl} + \text{C}{18}\text{H}{37}\text{SH} \rightarrow \text{CH}3\text{COSC}{18}\text{H}{37} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecylthio)-, can be achieved through the carbonylation of methanol in the presence of a catalyst such as rhodium or iridium.

Chemical Reactions Analysis

Types of Reactions: Acetic acid, (octadecylthio)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Amides and esters.

Scientific Research Applications

Acetic acid, (octadecylthio)-, has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

Industry: The compound is used in the production of lubricants, emulsifiers, and corrosion inhibitors

Mechanism of Action

The mechanism of action of acetic acid, (octadecylthio)-, involves its interaction with cellular membranes and proteins. The octadecylthio group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes and the inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chain Lengths

2-(Tetradecylthio)acetic Acid (C14):

- Molecular Formula: C₁₆H₃₂O₂S

- Molecular Weight: 288.49 g/mol

- Hazards: Skin corrosion/irritation (Category 2), serious eye damage (Category 2A) .

- Applications: Laboratory chemical, substance manufacturing.

Acetic Acid, (Octadecylthio)- (C18):

- Inferred Properties: Higher molecular weight (~372.6 g/mol) due to the longer C18 chain. Lower solubility in polar solvents (e.g., water) compared to shorter-chain analogues. Potential use as a surfactant or lubricant additive due to hydrophobic tail.

Key Differences:

Derivatives with Aromatic or Heterocyclic Substituents

[2-(Benzylthio)-1H-Benzimidazol-1-yl]Acetic Acid (CAS 313240-26-5):

- Molecular Formula: C₁₆H₁₄N₂O₂S

- Molecular Weight: 298.36 g/mol

- Applications: Pharmaceutical intermediate (e.g., antiparasitic or anticancer agents) .

Comparison:

- Aromatic substituents (e.g., benzyl, benzimidazolyl) enhance π-π interactions, improving binding affinity in drug design.

- Unlike alkylthio derivatives, aromatic analogues are more likely to participate in hydrogen bonding, affecting solubility and reactivity.

Thiourea and Ester Derivatives

1-Ethyl-3-[2-(Octadecylthio)Ethyl] Thiourea:

- Structure: Combines thiourea and C18 thioether groups.

2-[[[(Decylthio)Acetyl]Oxy]Methyl]-2-Ethyl-1,3-Propanediyl Ester (CAS 84145-16-4):

- Molecular Formula: C₃₃H₆₂O₆S₂

- Applications: Likely used as a plasticizer or stabilizer in polymers .

Key Differences:

- Thiourea derivatives introduce nitrogen-based functional groups, altering biological activity.

- Esterification reduces acidity compared to free carboxylic acid derivatives.

Data Tables

Table 1: Physicochemical Properties of Selected Thioacetic Acid Derivatives

Table 2: Impact of Alkyl Chain Length on Properties

| Property | C14 (Tetradecyl) | C18 (Octadecyl) |

|---|---|---|

| Solubility in Water | Low | Very low |

| Melting Point | ~50–70°C (estimated) | ~70–90°C (estimated) |

| Industrial Use | Surfactants, lubricants | High-temperature lubricants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.